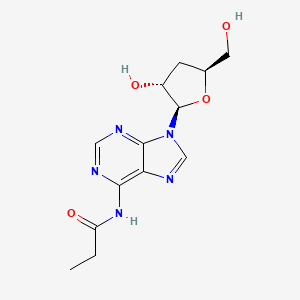

N6-Propionyl Cordycepin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

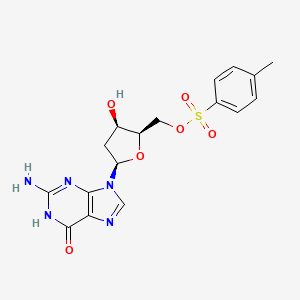

The synthesis of cordycepin from adenosine involves a multi-step chemical process, including orthoester reactions, hydrolysis, radical debromination, and hydrolysis of the acetyl group, to achieve a final yield with high purity (L. Ju, 2015). For N-acyl-cordycepin derivatives, including N6-Propionyl Cordycepin, chemical synthesis methods have been explored to modify the cordycepin molecule by attaching acyl groups to the nitrogen atom at the 6th position of the adenine ring, aiming to slow down its metabolic velocity and increase its bioavailability. The modification with propionyl groups, among others, has been studied, revealing that such chemical alterations can significantly affect the pharmacokinetic profiles of the compounds (Hua Wei et al., 2009).

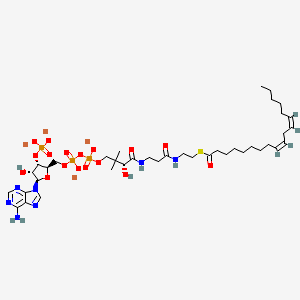

Molecular Structure Analysis

The molecular structure of N6-Propionyl Cordycepin is characterized by the addition of a propionyl group to the cordycepin molecule. This structural modification impacts the molecule's interaction with biological systems and its pharmacokinetic behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in confirming the structure and purity of synthesized cordycepin and its derivatives (L. Ju, 2015).

Chemical Reactions and Properties

Cordycepin's chemical reactions, particularly its incorporation into RNA, lead to premature chain termination due to its lack of a 3'-hydroxyl group. This property underlies many of its biological effects, such as inhibition of RNA synthesis in certain cellular processes. The addition of a propionyl group to cordycepin to produce N6-Propionyl Cordycepin could affect these chemical interactions and biological outcomes, potentially altering its mechanism of action and enhancing its therapeutic profile (M. Siev et al., 1969).

Physical Properties Analysis

The physical properties of N6-Propionyl Cordycepin, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by the molecular structure of the compound. Although specific studies on the physical properties of N6-Propionyl Cordycepin were not identified, the general understanding of cordycepin's physical properties provides a basis for predicting how modifications like propionylation might affect its behavior in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of N6-Propionyl Cordycepin, including reactivity, stability under physiological conditions, and interaction with biomolecules, are essential for its bioactivity and therapeutic potential. The propionyl modification could influence these properties by affecting the compound's ability to interact with enzymes, receptors, and other cellular components, potentially leading to altered pharmacodynamics and pharmacokinetics compared to cordycepin itself. Understanding these chemical properties is crucial for developing N6-Propionyl Cordycepin as a therapeutic agent, with studies on its synthesis and modifications providing insights into how to optimize its chemical behavior for medical use (Hua Wei et al., 2009).

科学的研究の応用

Interaction with Human Serum Albumin Research has demonstrated the interaction between cordycepin derivatives and human serum albumin (HSA), which is crucial for understanding their bioavailability and therapeutic potential. Studies using UV and fluorescence spectroscopy have shown that cordycepin and its derivatives can bind with HSA, forming complexes. This interaction is essential for the clinical application of cordycepin and its derivatives, providing insights into their pharmacokinetics and pharmacodynamics (Meng et al., 2015).

Anti-inflammatory Effects Cordycepin has been found to have significant anti-inflammatory effects. Studies have shown that it can suppress the production of pro-inflammatory mediators and cytokines in macrophage cells, indicating its potential for treating inflammatory diseases. This suppression is linked to the inhibition of the Toll-like receptor 4 signaling pathway, highlighting cordycepin's therapeutic relevance in managing conditions associated with inflammation (Choi et al., 2014).

Impact on Metabolite Production under Stress The production of cordycepin and related metabolites is influenced by environmental stresses, such as heat and light. Research on Cordyceps militaris has revealed that certain stresses can enhance the production of cordycepin, offering strategies for increasing its yield in cultivation. This insight is valuable for both understanding the ecological roles of these compounds and optimizing their production for medical research and therapeutic applications (Jiaojiao et al., 2018).

Biosynthesis and Bioactive Components Cordyceps militaris, known for producing cordycepin, is studied for its bioactive components, including their biosynthesis pathways. Understanding these pathways is crucial for the biotechnological production of cordycepin and its derivatives, which have applications ranging from antitumor to immunomodulatory effects. Recent research has focused on elucidating these pathways to facilitate the microbial production of these valuable compounds (Wu et al., 2021).

Therapeutic Potential and Biological Applications Cordycepin's therapeutic potential spans various areas, including its anticancer, anti-inflammatory, and immunomodulatory effects. Studies have detailed its interactions with medicinal targets, its role as an external drug in cosmeceutical applications, and its biological applications as a ligand to uncover molecular structures. The metabolic mechanisms of cordycepin-producing fungi also provide insights into enhancing its medicinal potency (Qin et al., 2019).

特性

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCIUDOEWOPKD-HHURGBBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Propionyl Cordycepin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)